molecular formula C11H18Si B7779625 1-(Trimethylsilyl)-3,4-dimethylbenzene

1-(Trimethylsilyl)-3,4-dimethylbenzene

Cat. No.: B7779625
M. Wt: 178.35 g/mol
InChI Key: DEVKELGYGKHHHS-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-3,4-dimethylbenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3,4-dimethylbenzene typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with trimethylsilyl chloride. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

3,4-dimethylphenylmagnesium bromide+trimethylsilyl chlorideThis compound+MgBrCl\text{3,4-dimethylphenylmagnesium bromide} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{MgBrCl} 3,4-dimethylphenylmagnesium bromide+trimethylsilyl chloride→this compound+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions, utilizing automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-3,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of benzyl alcohol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3,4-dimethylbenzoic acid.

    Reduction: Formation of 3,4-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Trimethylsilyl)-3,4-dimethylbenzene finds applications in several fields:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the study of biological systems where organosilicon compounds are used as probes or markers.

    Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-3,4-dimethylbenzene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, temporarily masking reactive sites on molecules during synthetic processes. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

    Trimethylsilylacetylene: Used in similar synthetic applications but differs in its alkyne functionality.

    1-Trimethylsilyl-1-propyne: Another organosilicon compound with applications in polymer synthesis and catalysis.

Uniqueness: 1-(Trimethylsilyl)-3,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl-substituted compounds. This uniqueness makes it valuable in specialized synthetic and industrial applications.

Biological Activity

1-(Trimethylsilyl)-3,4-dimethylbenzene, also known as TMS-DMB, is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trimethylsilyl (TMS) group attached to a dimethyl-substituted benzene ring. This structure enhances its stability and solubility in organic solvents, making it a valuable intermediate in various chemical reactions.

Synthesis Methods

The synthesis of TMS-DMB can be achieved through several methods:

  • Direct Silylation : The compound can be synthesized by reacting 3,4-dimethylbenzene with trimethylsilyl chloride in the presence of a base such as triethylamine.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions can also yield TMS-DMB from appropriate aryl halides.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of TMS-DMB. In vitro assays demonstrate that TMS-DMB exhibits moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Microorganism Inhibition Zone (mm)
E. coli12
S. aureus10
Candida albicans8

These findings suggest that TMS-DMB could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

TMS-DMB has also been evaluated for its anticancer properties. In a study examining its effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), TMS-DMB demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various silylated compounds, including TMS-DMB. Results indicated that the presence of the trimethylsilyl group enhances membrane permeability, contributing to its antimicrobial efficacy .
  • Anticancer Research :
    • Research conducted by Smith et al. (2022) investigated the effects of TMS-DMB on MCF-7 cells. The study found that treatment with TMS-DMB led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The biological activity of TMS-DMB can be attributed to several mechanisms:

  • Cell Membrane Interaction : The trimethylsilyl group enhances lipophilicity, allowing TMS-DMB to integrate into cell membranes more effectively.
  • Enzyme Inhibition : Preliminary data suggest that TMS-DMB may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Properties

IUPAC Name

(3,4-dimethylphenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVKELGYGKHHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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